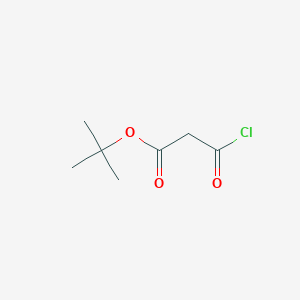![molecular formula C21H57Si6Y B14636006 Yttrium tris[bis(trimethylsilyl)methanide] CAS No. 53668-81-8](/img/structure/B14636006.png)
Yttrium tris[bis(trimethylsilyl)methanide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Yttrium tris[bis(trimethylsilyl)methanide] is an organometallic compound with the chemical formula [((CH₃)₃Si)₂N]₃Y. This compound is known for its unique properties and applications in various fields, including chemistry and materials science. It is a white to off-white powder that is relatively stable at room temperature but reacts violently with water.
Méthodes De Préparation
Yttrium tris[bis(trimethylsilyl)methanide] can be synthesized through the reaction of yttrium chloride with bis(trimethylsilyl)amide. The reaction typically involves the following steps:
- Dissolving yttrium chloride in an appropriate solvent such as tetrahydrofuran (THF).
- Adding bis(trimethylsilyl)amide to the solution.
- Stirring the mixture at a controlled temperature to facilitate the reaction.
- Removing the solvent and by-products to obtain the pure compound.
Industrial production methods may involve scaling up this reaction and optimizing the conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Yttrium tris[bis(trimethylsilyl)methanide] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form yttrium oxide.
Reduction: It can be reduced under specific conditions to yield different yttrium-containing compounds.
Substitution: The trimethylsilyl groups can be substituted with other functional groups, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various organic reagents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Yttrium tris[bis(trimethylsilyl)methanide] has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Materials Science: The compound is utilized in the deposition of yttrium-containing thin films, which are important in the semiconductor industry.
Biology and Medicine:
Industry: It is used in the production of advanced materials with specific properties, such as high-temperature superconductors and specialized ceramics.
Mécanisme D'action
The mechanism by which yttrium tris[bis(trimethylsilyl)methanide] exerts its effects involves its ability to form stable complexes with various organic and inorganic molecules. The trimethylsilyl groups provide steric protection, allowing the yttrium center to interact with specific molecular targets. This interaction can facilitate catalytic processes, enhance reaction selectivity, and improve the efficiency of certain chemical transformations.
Comparaison Avec Des Composés Similaires
Yttrium tris[bis(trimethylsilyl)methanide] can be compared with other similar compounds, such as:
- Samarium tris[bis(trimethylsilyl)methanide]
- Lithium bis(trimethylsilyl)amide
- Potassium bis(trimethylsilyl)amide
These compounds share similar structural features but differ in their reactivity and applications. For example, samarium tris[bis(trimethylsilyl)methanide] is used in different catalytic processes, while lithium and potassium bis(trimethylsilyl)amides are commonly used as strong bases in organic synthesis. The uniqueness of yttrium tris[bis(trimethylsilyl)methanide] lies in its specific applications in materials science and its ability to form stable complexes with a wide range of molecules.
Propriétés
Numéro CAS |
53668-81-8 |
|---|---|
Formule moléculaire |
C21H57Si6Y |
Poids moléculaire |
567.1 g/mol |
Nom IUPAC |
trimethyl(trimethylsilylmethyl)silane;yttrium(3+) |
InChI |
InChI=1S/3C7H19Si2.Y/c3*1-8(2,3)7-9(4,5)6;/h3*7H,1-6H3;/q3*-1;+3 |
Clé InChI |
JKCVDKDNVHBNKY-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)[CH-][Si](C)(C)C.C[Si](C)(C)[CH-][Si](C)(C)C.C[Si](C)(C)[CH-][Si](C)(C)C.[Y+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


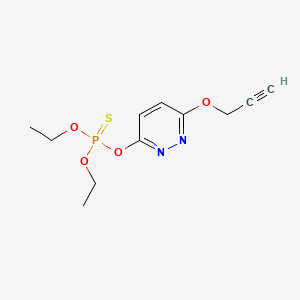
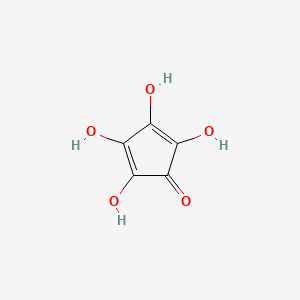
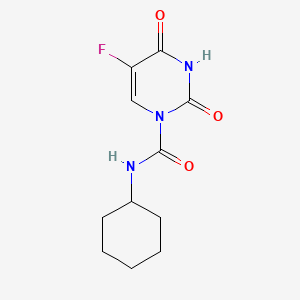
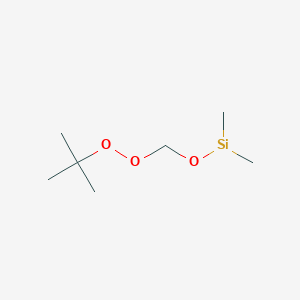
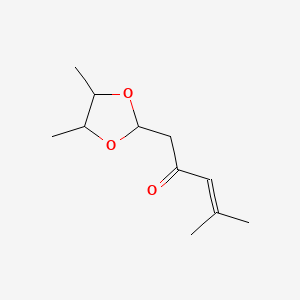
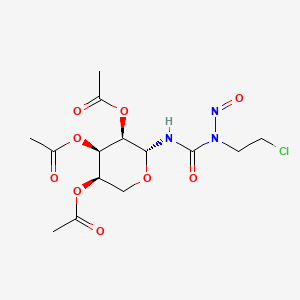
![Ethyl 3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoate](/img/structure/B14635955.png)
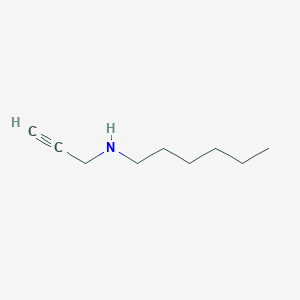
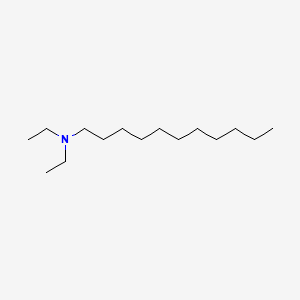
![methyl 8-[(4S,5S)-5-octyl-1,3-dioxolan-4-yl]octanoate](/img/structure/B14635971.png)

![4-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B14635991.png)
![N-(2-Ethylhexyl)-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine](/img/structure/B14635995.png)
